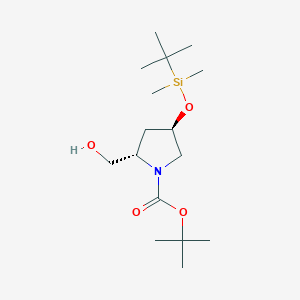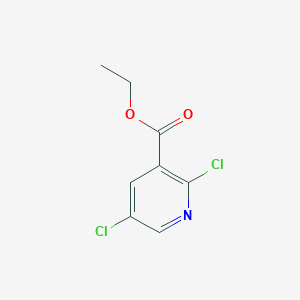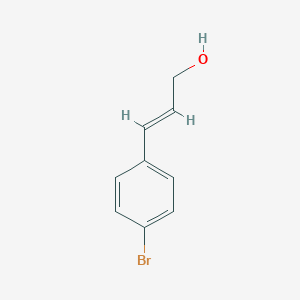
3-(4-Bromophenyl)prop-2-en-1-ol
Vue d'ensemble
Description
“3-(4-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It has an average mass of 213.071 Da and a monoisotopic mass of 211.983673 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and facile base-catalyzed Claisen-Schmidt condensation method was used to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one .Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)prop-2-en-1-ol” consists of a bromophenyl group attached to a prop-2-en-1-ol group .Applications De Recherche Scientifique
Synthesis of Photochromic Naphthopyrans : Aiken et al. (2015) explored a method to create 4-aryl-2-naphthols, a transformation process involving 3-(4-Bromophenyl)prop-2-en-1-ol derivatives, which can be used to produce photochromic naphthopyrans (Aiken, Armitage, Gabbutt, & Heron, 2015).
Molecular Structure Analysis : Suwunwong et al. (2009) investigated the crystal structure of a molecule similar to 3-(4-Bromophenyl)prop-2-en-1-ol, examining its spatial configuration and intermolecular interactions, which can inform material design and synthesis (Suwunwong, Chantrapromma, Karalai, Pakdeevanich, & Fun, 2009).
Nonlinear Optical Properties in Semiconductor Devices : Shkir et al. (2019) explored the optical properties of chalcone derivatives, including those related to 3-(4-Bromophenyl)prop-2-en-1-ol, highlighting their potential application in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Third-Order Nonlinear Optical Properties : D’silva et al. (2012) studied the nonlinear optical properties of certain chalcone derivatives, which could be relevant for the development of materials with specific optical applications (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Antioxidant Activity : Brahmana et al. (2021) synthesized and evaluated the antioxidant activity of a derivative of 3-(4-Bromophenyl)prop-2-en-1-ol, contributing to the understanding of its potential use as an antioxidant agent (Brahmana, Kaban, Haro, & Ginting, 2021).
Cytotoxicity Against Cancer Cells : Another study by Brahmana et al. (2022) focused on the synthesis of halogen-substituted chalcone derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells (Brahmana, Kaban, Haro, & Ginting, 2022).
Spectroscopic Characterization and DFT Studies : Zaini et al. (2018) conducted quantum chemical investigations on a chalcone derivative, examining its molecular structure and spectral properties, which are crucial for understanding its reactivity and stability (Zaini, Arshad, Ibrahim, Khalib, & Zainuri, 2018).
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEIRQMIYDUVBY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)prop-2-en-1-ol | |
CAS RN |
105515-33-1 | |
| Record name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



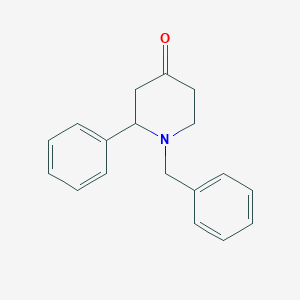
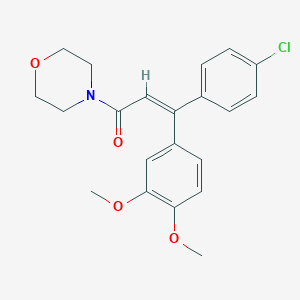
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
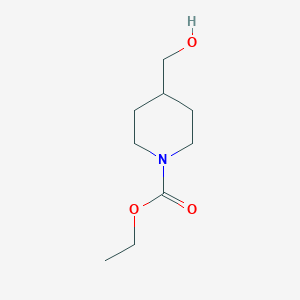
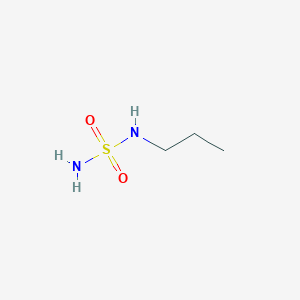
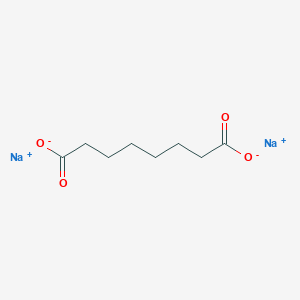

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
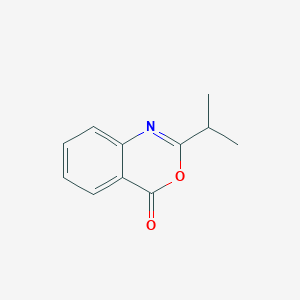
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
